(3S)-Besifloxacin
Description
Properties
IUPAC Name |
7-[(3S)-3-aminoazepan-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN3O3/c20-15-16-12(18(25)13(19(26)27)9-24(16)11-4-5-11)7-14(21)17(15)23-6-2-1-3-10(22)8-23/h7,9-11H,1-6,8,22H2,(H,26,27)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFGVLORLPOAEC-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)N)C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C[C@H](C1)N)C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501105818 | |
| Record name | 7-[(3S)-3-Aminohexahydro-1H-azepin-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501105818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141388-77-4 | |
| Record name | 7-[(3S)-3-Aminohexahydro-1H-azepin-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141388-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-[(3S)-3-Aminohexahydro-1H-azepin-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501105818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-Besifloxacin involves multiple steps, starting from the appropriate quinolone core structure. The key steps include:
Formation of the Quinolone Core: This is typically achieved through a cyclization reaction involving an aromatic amine and a carboxylic acid derivative under acidic conditions.
Introduction of the Fluorine Atom: This step involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the desired position on the quinolone core.
Chiral Resolution: The (3S) configuration is achieved through chiral resolution techniques, which may involve the use of chiral catalysts or chiral chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and higher yields. The purification process often involves crystallization and recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(3S)-Besifloxacin undergoes several types of chemical reactions, including:
Oxidation: This can occur under oxidative stress conditions, leading to the formation of various oxidative metabolites.
Reduction: Reduction reactions can occur in the presence of reducing agents, leading to the formation of reduced metabolites.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidative and reductive metabolites, as well as substituted derivatives with different functional groups.
Scientific Research Applications
Treatment of Bacterial Conjunctivitis
(3S)-Besifloxacin is primarily indicated for the treatment of bacterial conjunctivitis. Clinical trials have established its safety and efficacy when administered as an ophthalmic suspension at a concentration of 0.6%.
- Efficacy : In randomized controlled trials, besifloxacin has shown high rates of clinical resolution (up to 88% by day 5) and bacterial eradication (over 90% by day 5) in patients with culture-confirmed bacterial conjunctivitis .
- Safety : The incidence of adverse events has been low, comparable to that of vehicle controls .
| Study | Design | Population | Efficacy Rate | Adverse Events |
|---|---|---|---|---|
| Study BL-433 | Randomized, double-masked | 198 patients | 88.1% resolution | Low incidence |
| Study BL-373 | Randomized, double-masked | 60 patients | 70% resolution | Similar to vehicle |
| Study BL-434 | Active-controlled | 255 patients | 85% resolution | Comparable rates |
Broader Ocular Applications
In addition to conjunctivitis, this compound is being investigated for its potential use in treating other ocular conditions:
- Bacterial Keratitis : Case reports and retrospective studies suggest that besifloxacin may also be effective in managing acute bacterial keratitis, showing promising results in eradicating pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant Staphylococcus epidermidis (MRSE) .
Pharmacokinetics
Pharmacokinetic studies indicate that this compound achieves high concentrations in the tear fluid and conjunctiva following topical administration, with minimal systemic absorption. This property enhances its safety profile while ensuring effective localized treatment .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent activity against a variety of Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration : Studies have reported that besifloxacin has a significantly lower minimum inhibitory concentration compared to other fluoroquinolones like moxifloxacin and ciprofloxacin, indicating its superior potency against ocular pathogens .
Resistance Mechanisms
Research into the resistance mechanisms associated with this compound suggests that it maintains efficacy even against strains resistant to other fluoroquinolones. This characteristic is crucial for its continued use in clinical settings where antibiotic resistance is a growing concern .
Mechanism of Action
(3S)-Besifloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, this compound prevents the supercoiling and uncoiling of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately cell death.
Comparison with Similar Compounds
In Vitro Potency Against Ocular Pathogens
Fluoroquinolones are classified by structural modifications (e.g., 8-methoxy or 8-chloro groups) that influence potency. (3S)-Besifloxacin, an 8-chloro-fluoroquinolone, demonstrates superior in vitro activity compared to older (ciprofloxacin, levofloxacin) and newer (moxifloxacin, gatifloxacin) agents (Table 1).
Table 1. MIC90 Values (µg/mL) of Fluoroquinolones Against Key Ocular Pathogens
Besifloxacin’s MIC90s for gram-positive bacteria are 4- to 16-fold lower than moxifloxacin/gatifloxacin and 16- to 64-fold lower than ciprofloxacin/levofloxacin . Against S. pneumoniae, it surpasses tigecycline (MIC90 = 0.5 µg/mL), a glycylcycline antibiotic .
Clinical Efficacy in Bacterial Conjunctivitis
Table 2. Clinical Outcomes in Bacterial Conjunctivitis Trials
In neonates, besifloxacin achieved bacterial eradication in 96.4% of cases by Day 3, compared to 88.9% with gatifloxacin . Non-inferiority trials against moxifloxacin showed comparable resolution rates (~93% vs. 91%) but faster microbial clearance .
Pharmacokinetic and Formulation Advantages
Besifloxacin’s formulation as a viscous ophthalmic suspension enhances ocular retention, with a mean residence time (MRT) of 2.5 hours in tears versus 1.2 hours for aqueous solutions like gatifloxacin . Systemic exposure is negligible (<0.1 ng/mL in plasma), reducing resistance development risk .
Resistance Profile
Besifloxacin’s dual targeting of DNA gyrase and topoisomerase IV minimizes resistance mutations. In the ARMOR surveillance study (2009–2019), resistance rates for besifloxacin remained ≤1.5% among S. aureus isolates, compared to 12–18% for ciprofloxacin and 4–6% for moxifloxacin . Its exclusive topical use further limits systemic resistance propagation .
Biological Activity
(3S)-Besifloxacin is a topical fluoroquinolone antibiotic primarily used for the treatment of bacterial conjunctivitis. Its unique structure and mechanism of action contribute to its efficacy against a broad spectrum of ocular pathogens, including drug-resistant strains. This article provides a comprehensive overview of its biological activity, supported by clinical trial data, in vitro studies, and case reports.
This compound exerts its antibacterial effects by inhibiting two crucial bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, and besifloxacin's ability to bind to both targets with relatively equal affinity distinguishes it from earlier fluoroquinolones, which typically favored one over the other. This dual-targeting approach significantly reduces the likelihood of developing bacterial resistance, as it would require mutations in both enzymes simultaneously—an event that is statistically less probable .
Efficacy in Clinical Trials
Numerous clinical trials have evaluated the safety and effectiveness of this compound. A summary of three pivotal studies is presented in Table 1, illustrating patient demographics, trial designs, and outcomes.
| Study ID | Trial Design | Efficacy Parameters | Dosage | Subjects (n) | Clinical Resolution Day 5 (%) | Microbial Eradication Day 5 (%) |
|---|---|---|---|---|---|---|
| BL-433 | Randomized, double-masked, placebo-controlled | Clinical resolution | 0.6% TID for 5 days | 198 | 45.2 vs. 33.0 (P = 0.008) | 91.5 vs. 59.7 (P < 0.0001) |
| BL-373 | Randomized, double-masked, placebo-controlled | Clinical resolution | 0.6% TID for 5 days | 60 | Not reported | Not reported |
| BL-434 | Randomized, active-controlled | Clinical resolution | 0.6% TID for 5 days vs. Moxifloxacin 0.5% TID for 5 days | 255 | Not reported | Not reported |
In the multicenter Phase III study (BL-433), patients treated with this compound demonstrated significantly higher rates of clinical resolution and microbial eradication compared to those receiving the vehicle control at both day 5 and day 8 post-treatment .
In Vitro Activity
A study assessing the in vitro activity of this compound against various bacterial strains revealed its superior potency compared to other fluoroquinolones like moxifloxacin and ciprofloxacin. The minimum inhibitory concentration (MIC) values indicated that besifloxacin was effective against a wide range of Gram-positive and Gram-negative bacteria commonly associated with ocular infections:
- Against Streptococcus pneumoniae :
This enhanced activity correlates with lower rates of resistance development among Staphylococcus aureus and Streptococcus pneumoniae mutants when exposed to besifloxacin compared to other fluoroquinolones .
Case Studies
Several case studies have highlighted the efficacy of this compound in treating bacterial conjunctivitis:
- Case Report : A patient with chronic bacterial conjunctivitis unresponsive to standard treatments showed complete resolution after initiating therapy with this compound ophthalmic suspension.
- Follow-Up : Patients reported minimal side effects, primarily transient ocular discomfort upon instillation.
These anecdotal evidences align with findings from controlled trials, reinforcing the compound's therapeutic potential .
Safety Profile
The safety profile of this compound has been favorable across clinical trials. Non-ocular adverse events were generally low, with most ocular side effects being mild and transient .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
